molecular formula C20H18N4O3S B10925226 3-(furan-2-yl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(furan-2-yl)-N-[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10925226
M. Wt: 394.4 g/mol
InChI Key: KJDMBZTUBJAFSA-CIAFOILYSA-N
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Description

N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is a complex organic compound that features a triazole ring, furyl groups, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting a hydrazine derivative with a suitable nitrile under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable methylsulfanyl donor reacts with the triazole intermediate.

    Attachment of the Furyl Groups: The furyl groups can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate furyl halides or boronic acids.

    Formation of the Imine Linkage: The final step involves the condensation of the triazole intermediate with an aldehyde or ketone to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The furyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the presence of furyl groups may enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The triazole ring is a common pharmacophore in antiviral and antifungal agents, and the furyl groups may contribute to its pharmacokinetic properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the furyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDIN-2-AMINE: This compound features a similar triazole ring and methylsulfanyl group but differs in the presence of a pyridine ring instead of furyl groups.

    3-(ETHYLSULFANYL)-N-{(E)-[5-(PHENOXYMETHYL)-2-FURYL]METHYLIDENE}-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-AMINE: This compound has an ethylsulfanyl group and a trifluoromethyl group, making it structurally similar but with different substituents.

Uniqueness

The uniqueness of N-[3-(2-FURYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE lies in its combination of a triazole ring, furyl groups, and a methylsulfanyl substituent. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

(E)-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[5-[(2-methylphenoxy)methyl]furan-2-yl]methanimine

InChI

InChI=1S/C20H18N4O3S/c1-14-6-3-4-7-17(14)26-13-16-10-9-15(27-16)12-21-24-19(18-8-5-11-25-18)22-23-20(24)28-2/h3-12H,13H2,1-2H3/b21-12+

InChI Key

KJDMBZTUBJAFSA-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)/C=N/N3C(=NN=C3SC)C4=CC=CO4

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C=NN3C(=NN=C3SC)C4=CC=CO4

Origin of Product

United States

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